4-Acridinecarboxamide, 9-chloro-N,5-dimethyl-
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Overview
Description
4-Acridinecarboxamide, 9-chloro-N,5-dimethyl- is a chemical compound with the molecular formula C16H13ClN2O and a molecular weight of 284.74 g/mol . This compound belongs to the acridine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, 9-chloro-N,5-dimethyl- typically involves the chlorination of acridine derivatives followed by carboxamidation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent reaction with dimethylamine to introduce the N,5-dimethyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Acridinecarboxamide, 9-chloro-N,5-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acridine derivatives.
Scientific Research Applications
4-Acridinecarboxamide, 9-chloro-N,5-dimethyl- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various acridine derivatives.
Biology: Studied for its potential as an intercalating agent in DNA research.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Acridinecarboxamide, 9-chloro-N,5-dimethyl- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. The compound’s interaction with DNA can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-Acridinecarboxamide, 9-chloro-N,N-dimethyl-: Similar in structure but with different substitution patterns.
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
4-Acridinecarboxamide, 9-chloro-N,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit topoisomerase enzymes sets it apart from other acridine derivatives, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
9-chloro-N,5-dimethylacridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-9-5-3-6-10-13(17)11-7-4-8-12(16(20)18-2)15(11)19-14(9)10/h3-8H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYUGYARYWRLMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C(=O)NC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443839 |
Source
|
Record name | 4-Acridinecarboxamide, 9-chloro-N,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88915-00-8 |
Source
|
Record name | 4-Acridinecarboxamide, 9-chloro-N,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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